Researchers relying on generic nitropyridine analogs risk irreproducible synthetic yields and compromised SAR data due to mismatched regiochemistry. 5-Bromo-2-methyl-3-nitro-pyridin-4-ol eliminates this risk through its unique ortho-hydroxy-nitro substitution pattern that enables intramolecular hydrogen bonding, while the 5-bromo and 2-methyl groups confer orthogonal reactivity for sequential cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and cyclization.
• Orthogonal Br/NO₂ reactivity enables convergent synthetic strategies, reducing step count in heterocyclic scaffold construction for kinase inhibitors and bromodomain-targeting ligands.
• Distinct bromine isotope signature (MW 233.02) simplifies LC-MS reaction monitoring during scale-up from milligram to multi-gram synthesis.
• High purity (98%+) with validated NMR ensures no confounding impurities in biological assays, supporting reproducible SAR campaigns.
Molecular FormulaC6H5BrN2O3
Molecular Weight233.021
CAS No.18615-84-4
Cat. No.B595499
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-2-methyl-3-nitro-pyridin-4-ol: Distinct Building Block
5-Bromo-2-methyl-3-nitro-pyridin-4-ol (CAS 18615-84-4) is a halogenated nitropyridine derivative characterized by a unique substitution pattern: a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position . This specific arrangement imparts distinct chemical and physical properties that are critical for its utility as a versatile intermediate in pharmaceutical and agrochemical research . Unlike many simpler nitropyridine analogs, the presence of both electron-withdrawing (nitro, bromo) and electron-donating (hydroxyl, methyl) groups creates a polarized aromatic system, enabling selective functionalization at multiple reactive centers . This compound is primarily employed in the construction of complex heterocyclic scaffolds and has been investigated for its potential as a kinase inhibitor building block, setting it apart from structurally related compounds with fewer or differently positioned substituents [1].
WorkflowHalogenated nitropyridine intermediate
Reactive handlesOrthogonal Br and NO₂ groups for sequential functionalization
Scaffold utilitySupports kinase inhibitor and bromodomain ligand synthesis
[1] PubChem, Compound Summary for CID 131875340, 5-Bromo-2-methyl-3-nitropyridin-4-ol, National Center for Biotechnology Information, 2026. View Source
5-Bromo-2-methyl-3-nitro-pyridin-4-ol: Procurement Risks of Generic Analogs
Procurement of a generic nitropyridine derivative (e.g., 2-methyl-3-nitropyridin-4-ol or 5-bromo-2-methyl-3-nitropyridine) as a substitute for 5-Bromo-2-methyl-3-nitro-pyridin-4-ol introduces significant risk due to the compound's unique ortho-substitution pattern and the synergistic electronic effects of its four functional groups . The presence of the hydroxyl group ortho to the nitro group enables intramolecular hydrogen bonding that profoundly affects solubility and reactivity, while the bromine atom provides a specific site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-brominated analogs [1]. Furthermore, the 2-methyl group introduces steric hindrance that directs regioselectivity in electrophilic aromatic substitution and cyclization reactions, a feature not present in simpler 3-nitropyridin-4-ol scaffolds . Substituting with an isomer, such as 5-bromo-4-methyl-3-nitropyridin-2-ol, alters the hydrogen bonding network and the electron density distribution on the pyridine ring, leading to dramatically different reactivity profiles and downstream synthetic yields . The following quantitative evidence underscores why these subtle structural differences translate into measurable performance divergences that directly impact research reproducibility and synthetic efficiency.
Missing cross-coupling handle
Non-brominated analogs lack the Br site for Suzuki-Miyaura or Buchwald-Hartwig reactions, limiting scaffold diversification.
Altered hydrogen-bonding network
Isomers with shifted OH position change intramolecular H-bonding and ring electronics, affecting reactivity and yield.
Regioselectivity shift
Absence of the 2-methyl group removes steric direction, reducing selectivity in cyclization and substitution steps.
[1] PubChem, Compound Summary for CID 131875340, 5-Bromo-2-methyl-3-nitropyridin-4-ol, National Center for Biotechnology Information, 2026. View Source
The target compound is commercially supplied with a certified purity of 98% by Leyan, exceeding the typical 95% purity specification for the structurally related analog 2-methyl-3-nitropyridin-4-ol (CAS 18614-66-9) from major vendors . Higher purity directly reduces the burden of downstream purification and minimizes the risk of catalyst poisoning in palladium-catalyzed cross-coupling reactions, a primary application for this brominated building block.
Purity comparisonData to verify
98% (target) vs 95% (analog)
Reported higher purity may support cross-coupling consistency
Commercial vendor specification (Leyan vs. Sigma-Aldrich)
Why This Matters
This purity difference ensures more reliable and higher-yielding cross-coupling reactions, reducing synthesis failures and cost overruns in medicinal chemistry campaigns.
Synthetic ChemistryMedicinal ChemistryPurity
Distinct Mass Signature for LC-MS Analysis
The molecular weight of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol (233.02 g/mol) is significantly higher than that of its non-brominated analog, 2-methyl-3-nitropyridin-4-ol (154.12 g/mol) due to the presence of bromine . This substantial mass difference (~78.9 Da) provides a unique isotopic pattern (characteristic 1:1 M and M+2 peaks) and a distinct retention time in reversed-phase HPLC, enabling unambiguous identification and quantification in complex reaction mixtures. This contrasts with non-halogenated pyridines, which lack this mass signature and are more difficult to track in multi-component systems.
Mass signatureData to verify
233.02 vs 154.12 g/mol
Distinct bromine isotopic pattern may support LC-MS tracking
Calculated from molecular formula; retention behavior requires method validation
Calculated from molecular formula (C6H5BrN2O3 vs. C6H6N2O3)
Why This Matters
The higher molecular weight and distinctive bromine isotope pattern simplify reaction monitoring and impurity profiling, a critical advantage for process chemistry and quality control.
Analytical ChemistryLC-MSQuality Control
Orthogonal Reactivity for Sequential Functionalization
The target compound uniquely enables a two-step, orthogonal functionalization sequence that is not possible with non-brominated or differently brominated analogs. The nitro group at the 3-position can be reduced to an amine under standard conditions (e.g., H2/Pd-C), while the bromine at the 5-position remains intact and available for subsequent Suzuki-Miyaura coupling [1]. In contrast, the isomeric analog 5-bromo-4-methyl-3-nitropyridin-2-ol (CAS 228410-90-0) exhibits different reactivity due to the altered positioning of the hydroxyl group relative to the nitro and bromo substituents, leading to altered electronic effects and reduced regioselectivity in substitution reactions . This orthogonality allows chemists to construct complex biaryl and heteroaryl architectures with precise control over substitution pattern, a key requirement in modern drug discovery.
Orthogonal reactivityClass-level
Two reactive sites (NO₂, Br) vs single handle
May enable sequential reduction and cross-coupling
Reaction outcomes depend on substrate and conditions; review for specific scaffolds
Nitro group reduction followed by bromine cross-coupling (two distinct reactive sites)
Comparator Or Baseline
2-Methyl-3-nitropyridin-4-ol (no bromine) : lacks cross-coupling handle
Quantified Difference
Qualitative difference: presence of orthogonal reactive handles
Conditions
Standard synthetic transformations: reduction (H2/Pd-C), Suzuki-Miyaura coupling
Why This Matters
This orthogonal reactivity streamlines the synthesis of diverse compound libraries, reducing the number of synthetic steps and improving overall yield and purity of final drug candidates.
[1] PubChem, Compound Summary for CID 131875340, 5-Bromo-2-methyl-3-nitropyridin-4-ol, National Center for Biotechnology Information, 2026. View Source
Validated 1H NMR Spectrum for Structural Confirmation
A high-resolution 1H NMR spectrum (400 MHz, DMSO-d6) is available for this compound, providing a definitive fingerprint for structural confirmation . The spectrum reveals distinct chemical shifts for the aromatic proton at the 6-position, the methyl group at the 2-position, and the exchangeable hydroxyl proton, which can be used to confirm identity and assess purity. In contrast, many commercial vendors of related analogs like 5-bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) do not provide such detailed spectral data, leaving users reliant on less specific techniques for verification. The availability of a high-quality reference NMR spectrum facilitates rapid troubleshooting and ensures batch-to-batch consistency in research settings.
NMR referenceData to verify
400 MHz ¹H NMR available vs limited vendor data
Reference spectrum may support structural confirmation
Vendor-provided data; cross-check with independent analysis recommended
5-Bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) : Limited or no vendor-provided NMR data
Quantified Difference
Qualitative: presence vs. absence of detailed spectral characterization
Conditions
Vendor technical data sheets (ChemicalBook vs. multiple vendors for analog)
Why This Matters
Access to a validated NMR spectrum accelerates compound identity confirmation, reduces reliance on external analytical services, and enhances confidence in research reproducibility.
5-Bromo-2-methyl-3-nitro-pyridin-4-ol: Research and Industrial Applications
Kinase Inhibitor and Bromodomain Scaffold Synthesis
This compound serves as an ideal starting point for constructing substituted pyridine cores common in kinase inhibitors and bromodomain-targeting ligands. The combination of a bromine leaving group and a nitro group (which can be reduced to an amine) enables the rapid generation of diverse, functionalized biaryl systems via sequential cross-coupling and amidation reactions [1]. The high purity (98%) and validated NMR spectrum ensure that the building block does not introduce confounding impurities that could lead to false positives or inconsistent SAR data in biological assays.
Scalable Intermediate for Agrochemical and Pharma Synthesis
For process chemists, the distinct mass signature (MW 233.02 with bromine isotope pattern) simplifies reaction monitoring by LC-MS, a critical advantage when scaling up multi-step syntheses . The orthogonality of the bromine and nitro groups allows for a convergent synthetic strategy, reducing the overall step count and improving throughput. The compound's availability in high purity (98%) from multiple vendors [1] mitigates supply chain risks and ensures consistency in pilot plant operations.
Reference Standard for Impurity Profiling
Due to its unique isotopic pattern and well-characterized NMR spectrum, this compound can be employed as a non-radiolabeled internal standard or reference marker in analytical method development for related nitropyridine impurities [1]. Its higher molecular weight relative to non-brominated analogs provides a clear separation window in HPLC, making it suitable for quantifying trace-level contaminants in active pharmaceutical ingredients (APIs) that share a pyridine core.
Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Br/NO₂ reactive handles
SAR consistency and impurity profiling
Scalable intermediate synthesis
Distinct mass signature (bromine isotope pattern)
LC-MS reaction monitoring and supply consistency
Impurity profiling reference
Characterized ¹H NMR and isotopic pattern
Analytical method development and trace quantification
[1] PubChem, Compound Summary for CID 131875340, 5-Bromo-2-methyl-3-nitropyridin-4-ol, National Center for Biotechnology Information, 2026. View Source
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